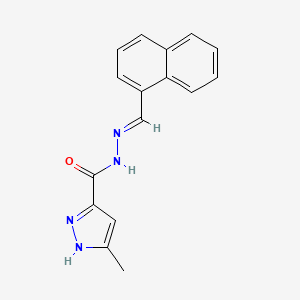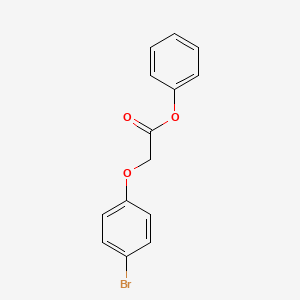![molecular formula C25H29N7O2 B5550379 2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5550379.png)
2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-methyl-4-(4-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine" is part of a class of chemicals involved in various chemical reactions and has been studied for its potential applications in different fields, including medicinal chemistry. The compound is a pyrimidine derivative, a class known for its significance in biological processes and pharmaceutical applications.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multiple steps including cyclization, condensation, and functional group transformations. For example, Ackland et al. (1993) described the synthesis and characterization of complex pyrimidine derivatives through intermediate stages, which can provide insights into similar synthetic routes for the compound (Ackland, Howard, Jacobsen, Secreast, & Dring, 1993).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives like "this compound" typically features planar aromatic rings, which contribute to their biological activity. Peeters, Blaton, and De Ranter (1993) analyzed the crystal structure of a similar compound, which can be used to infer the geometric and electronic properties of the targeted molecule (Peeters, Blaton, & Ranter, 1993).
Aplicaciones Científicas De Investigación
Synthesis and Biological Potentials
Synthesis Techniques
The compound has been synthesized through various methods, including microwave irradiative cyclocondensation, showcasing the efficiency of modern synthesis techniques. This method allows for the rapid and efficient production of pyrimidine derivatives, indicating its potential for large-scale synthesis and study (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Antimicrobial and Insecticidal Activities
Some derivatives have shown significant antimicrobial and insecticidal activities. The research indicates a positive correlation between the structure of pyrimidine derivatives and their biological activities, suggesting their potential as templates for developing new antimicrobial and insecticidal agents (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Anti-inflammatory and Analgesic Properties
Studies reveal that specific pyrimidine derivatives exhibit significant anti-inflammatory and analgesic activities. These findings suggest the potential therapeutic applications of such compounds in treating conditions associated with inflammation and pain (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).
Cancer Research
Pyrimidine derivatives, including structures related to the compound , have been explored for their anti-cancer activities. These studies have shown that certain modifications to the pyrimidine core can lead to compounds with significant activity against various cancer cell lines, indicating the potential for developing new anticancer therapeutics (Palwinder Singh & Kamaldeep Paul, 2006).
Dual Inhibitor Development
The design and synthesis of pyrimidine derivatives as dual inhibitors of key enzymes, such as thymidylate synthase and dihydrofolate reductase, have shown promise in antitumor research. This approach aims to target multiple pathways simultaneously, potentially leading to more effective cancer treatments (A. Gangjee et al., 2000).
Propiedades
IUPAC Name |
[3-(4-methylpyrimidin-2-yl)oxyphenyl]-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O2/c1-18-8-9-26-25(27-18)34-21-7-5-6-20(16-21)24(33)32-14-12-31(13-15-32)23-17-22(28-19(2)29-23)30-10-3-4-11-30/h5-9,16-17H,3-4,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPABXIRGRDHENB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{2-[(2-pyrimidinylthio)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5550312.png)
![3-chloro-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5550320.png)
![N-{(3S*,4R*)-4-isopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550325.png)

![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5550345.png)
![(4-{[2-(trifluoromethyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5550349.png)
![methyl 2-amino-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5550351.png)
![ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5550366.png)
![(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5550373.png)

![3,6-dimethyl-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5550389.png)

![4-[3-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5550401.png)
